An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Dicamba
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Dicamba
Introduction
Sodium dicamba, the sodium salt of 3,6-dichloro-2-methoxybenzoic acid, is a prominent member of the benzoic acid family of herbicides.[1][2] First registered for use in the United States in 1967, it has become a widely utilized selective herbicide for controlling a variety of broadleaf weeds in both agricultural and non-agricultural settings.[3][4] Its efficacy stems from its action as a synthetic auxin, a plant growth regulator that disrupts normal development in susceptible species.[4][5][6] This guide provides a detailed examination of the core chemical and physical properties of sodium dicamba, its mechanism of action, and standardized analytical methodologies, tailored for researchers and scientific professionals.
Part 1: Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, biological activity, and analytical behavior. Sodium dicamba presents as a white to brown crystalline solid.[3][7] As a salt, its properties, particularly solubility, differ significantly from its parent acid, dicamba.
Table 1: Key Chemical and Physical Properties of Sodium Dicamba
| Property | Value | Source(s) |
| IUPAC Name | sodium 3,6-dichloro-2-methoxybenzoate | [7][8] |
| CAS Registry Number | 1982-69-0 | [1][7][9] |
| Molecular Formula | C₈H₅Cl₂NaO₃ | [7][8] |
| Molecular Weight | 243.02 g/mol | [1][7] |
| Appearance | Solid crystals | [7][9][10] |
| Water Solubility | Approx. 400,000 - 675,000 mg/L (40-67.5 g/100mL) | [1][7][10] |
| Melting Point | Decomposes before boiling | [5] |
| Boiling Point | Decomposes before boiling | [5] |
| Vapor Pressure | 3.41 x 10⁻⁵ mmHg at 25°C | [7][10] |
| pKa (of parent acid) | 1.87 | [11] |
Part 2: Chemical Structure, Stability, and Reactivity
Chemical Structure
Sodium dicamba is the salt formed from the neutralization of the carboxylic acid group of dicamba. The herbicidal activity is defined by the specific arrangement of substituents on the benzene ring: two chlorine atoms at the 3 and 6 positions and a methoxy group at the 2 position.[5] This precise configuration is crucial for its ability to mimic natural auxins and bind to their receptors in plants.
Stability and Decomposition
Sodium dicamba is stable under normal storage conditions, resistant to oxidation and hydrolysis.[7][10] Its stability to hydrolysis is a key property, allowing it to persist in aqueous solutions.[12] In the environment, its degradation is primarily driven by microbial action in the soil.[3] The major decomposition product is 3,6-dichlorosalicylic acid (3,6-DCSA), formed through O-demethylation.[3]
Reactivity Profile
As the salt of a carboxylic acid, sodium dicamba behaves as a weak base in solution.[7][9][10] It is generally not compatible with strong acids, such as sulfuric acid, or strong bases.[13] The formulation of dicamba as a sodium salt, among other salts, is a deliberate choice to reduce the volatility compared to the parent acid, thereby mitigating the risk of off-target drift.[11][14] However, the potential for volatilization can be influenced by tank mixtures, particularly with formulations that lower the pH of the spray solution.[11]
Part 3: Biochemical Mechanism of Action
Sodium dicamba is classified as a Group 4 herbicide, functioning as a synthetic auxin.[4] It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily metabolized by the plant. This leads to its accumulation in meristematic tissues.
The mechanism involves the following key steps:
-
Absorption and Translocation: Sodium dicamba is readily absorbed by the leaves and roots of plants and translocates throughout the plant via both the xylem and phloem.[15]
-
Receptor Binding: In the plant cell, the dicamba anion binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other members of the AFB (Auxin Signaling F-Box) family.
-
Uncontrolled Growth: This binding leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors activates auxin-responsive genes, resulting in uncontrolled and disorganized cell division and elongation.[3][4]
-
Physiological Disruption: The resulting abnormal growth disrupts the plant's vascular tissues, leading to epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[4][6]
Caption: Mechanism of action for sodium dicamba as a synthetic auxin.
Part 4: Analytical Methodologies
Accurate quantification of sodium dicamba in various matrices is crucial for regulatory compliance, environmental monitoring, and research. While gas chromatography (GC) can be used, it often requires a derivatization step.[16] High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS/MS), is a more direct, sensitive, and robust method.[16][17]
Protocol: Quantification of Sodium Dicamba in Water by LC-MS/MS
This protocol outlines a standard procedure for the determination of sodium dicamba.
1. Preparation of Standards:
- Prepare a 100 µg/mL primary stock solution of dicamba analytical standard in methanol.[17]
- Perform serial dilutions in a 95:5 (v/v) mixture of 0.1% formic acid in water and methanol to create calibration standards ranging from 1 ng/mL to 100 ng/mL.[17]
- Prepare a quality control (QC) sample from a separate weighing.
2. Sample Preparation:
- Collect the water sample in a clean, appropriate container.
- For each 1 mL of the water sample, add a known amount of an isotopic internal standard (e.g., ¹³C₆-dicamba) to correct for matrix effects and recovery.[17]
- Vortex the sample thoroughly.
- If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.
- Transfer the final extract to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- Chromatography: Employ a C18 or similar reverse-phase HPLC column.[18]
- Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[17]
- MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both dicamba and its internal standard for accurate quantification and confirmation. The parent ion for dicamba will be [M-H]⁻ at m/z 219/221.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
- Quantify the dicamba concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Start [label="Start: Water Sample\nCollection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Spike [label="Spike with\nInternal Standard\n(¹³C₆-dicamba)"];
Filter[label="Filter Sample\n(0.22 µm)"];
Inject [label="Inject into\nLC-MS/MS System", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LC [label="HPLC Separation\n(Reverse-Phase)"];
MS [label="MS/MS Detection\n(ESI- Negative MRM)"];
Quant [label="Data Processing &\nQuantification", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
End [label="End: Report\nConcentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Spike;
Spike -> Filter;
Filter -> Inject;
Inject -> LC [label="Mobile Phase Gradient"];
LC -> MS [label="Eluted Analyte"];
MS -> Quant;
Quant -> End;
}
Caption: General workflow for the analysis of sodium dicamba in water.
Part 5: Safety and Handling
As with any active chemical compound, proper safety protocols are essential.
-
Personal Protective Equipment (PPE): When handling sodium dicamba, wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[19]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[19] Handle in a well-ventilated area.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[19] If on skin, wash thoroughly with soap and water. If swallowed, seek immediate medical attention.[19][20]
-
Environmental Precautions: Sodium dicamba is a herbicide phytotoxic to non-target plants.[20] Avoid release into the environment and prevent contamination of waterways.[20]
Conclusion
Sodium dicamba is a well-characterized herbicide with a defined mechanism of action and a distinct set of physicochemical properties. Its high water solubility, stability, and systemic action in plants make it an effective tool for weed management. For the scientific community, a thorough understanding of its properties, from its molecular structure to its analytical determination, is fundamental for its safe and effective use in research and development, as well as for monitoring its environmental presence.
References
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PubChem. (n.d.). Dicamba-sodium. National Center for Biotechnology Information. Retrieved from [Link]
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National Pesticide Information Center. (2011). Dicamba Technical Fact Sheet. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2001). FAO specifications and evaluations for plant protection product dicamba. Retrieved from [Link]
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Pesticide Info. (n.d.). Dicamba, sodium salt - Chemical Details. Retrieved from [Link]
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FBN. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved from [Link]
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Greenbook.net. (2016). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Dicamba. National Center for Biotechnology Information. Retrieved from [Link]
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Minnesota Department of Agriculture. (2023). Dicamba. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). DICAMBA. Retrieved from [Link]
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Integrated Crop Management. (2017). Factors influencing dicamba volatility. Iowa State University. Retrieved from [Link]
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REPAR CORPORATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Integrated Crop Management. (2017). A historical perspective on dicamba. Iowa State University. Retrieved from [Link]
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AERU. (n.d.). Dicamba sodium. University of Hertfordshire. Retrieved from [Link]
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Technology Networks. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Retrieved from [Link]
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EPA. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. Retrieved from [Link]
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Compendium of Pesticide Common Names. (n.d.). dicamba-sodium data sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Exposure to Dicamba - Hazardous Substance Fact Sheet. Retrieved from [Link]
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ACS Publications. (2021). Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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